Ethyl (2-Azidoethoxy)acetoacetate Ethyl (2-Azidoethoxy)acetoacetate
Brand Name: Vulcanchem
CAS No.: 88150-45-2
VCID: VC0019136
InChI: InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3
SMILES: CCOC(=O)CC(=O)COCCN=[N+]=[N-]
Molecular Formula: C8H13N3O4
Molecular Weight: 215.21 g/mol

Ethyl (2-Azidoethoxy)acetoacetate

CAS No.: 88150-45-2

VCID: VC0019136

Molecular Formula: C8H13N3O4

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2-Azidoethoxy)acetoacetate - 88150-45-2

Description

Ethyl (2-Azidoethoxy)acetoacetate, also known as Ethyl 4-(2-azidoethoxy)-3-oxobutanoate , is a chemical compound with the molecular formula C8H13N3O4C_8H_{13}N_3O_4 and a molecular weight of 215.20700 . It has a role as a precursor and downstream in chemical reactions . Although its density and boiling point are not available , it is referenced in patents by SYNTA PHAMACEUTICALS CORP and US4788205 A1 . Pharmaffiliates offers highly pure Ethyl (2-Azidoethoxy)acetoacetate .

Similar to Ethyl (2-Azidoethoxy)acetoacetate, ethyl acetoacetate is an organic compound with the chemical formula C6H10O3C_6H_{10}O_3 . It is a colorless liquid with a fruity fragrance and is used as a food flavoring, as well as a chemical intermediate in the production of synthetic dyes and drugs . Ethyl acetoacetate is produced industrially by treating ethanol with diketene and can be synthesized in the laboratory through the Claisen condensation of ethyl acetate . It is also used in acetoacetic ester synthesis to produce α-substituted acetone and a ketone through the alkylation of ethyl acetoacetate at the α-carbon to the two types of carbonyl groups .

Another related compound is Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate . It has the molecular formula C15D4H12ClN3O4C_{15}D_4H_{12}ClN_3O_4 and a molecular weight of 341.783 .

CAS No. 88150-45-2
Product Name Ethyl (2-Azidoethoxy)acetoacetate
Molecular Formula C8H13N3O4
Molecular Weight 215.21 g/mol
IUPAC Name ethyl 4-(2-azidoethoxy)-3-oxobutanoate
Standard InChI InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3
Standard InChIKey KTVPZBURNBMJNW-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)COCCN=[N+]=[N-]
Canonical SMILES CCOC(=O)CC(=O)COCCN=[N+]=[N-]
Synonyms 4-(2-Azidoethoxy)-3-oxo-butanoic Acid Ethyl Ester; 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ethyl Ester;
PubChem Compound 13663141
Last Modified Apr 15 2024

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